
9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride is a chemical compound that belongs to the class of carbazole derivatives
准备方法
The synthesis of 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Nitration: The starting material, carbazole, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Fluorination: The amine group is then reacted with a fluorinating agent, such as 3-fluorobenzoyl chloride, to introduce the 3-fluorophenyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Carbazole derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent photophysical properties.
Organic Synthesis: The compound can be used as a building block in organic synthesis to create more complex molecules with desired properties.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
相似化合物的比较
9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride can be compared with other similar compounds, such as:
9-Phenyl-9H-carbazol-3-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
9-(4-Fluorophenyl)-9H-carbazol-3-amine: The fluorine atom is positioned differently, which can affect the compound’s properties and interactions.
9-(3-Chlorophenyl)-9H-carbazol-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties, reactivity, and interactions with biological targets.
属性
分子式 |
C18H14ClFN2 |
|---|---|
分子量 |
312.8 g/mol |
IUPAC 名称 |
9-(3-fluorophenyl)carbazol-3-amine;hydrochloride |
InChI |
InChI=1S/C18H13FN2.ClH/c19-12-4-3-5-14(10-12)21-17-7-2-1-6-15(17)16-11-13(20)8-9-18(16)21;/h1-11H,20H2;1H |
InChI 键 |
YEIIYAFDUREKID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)F)C=CC(=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Pyrrolidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777981.png)
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
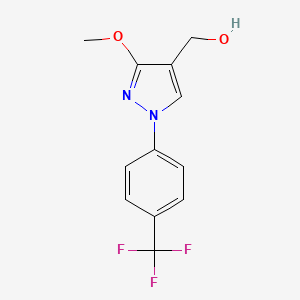
![Methyl 2-(2-chloro-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11777989.png)
![7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11778002.png)
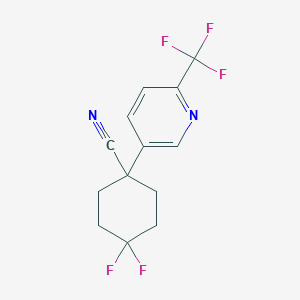
![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11778010.png)
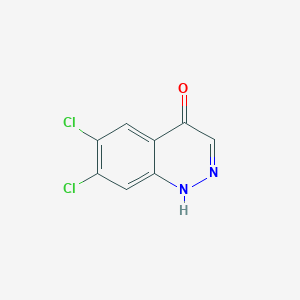
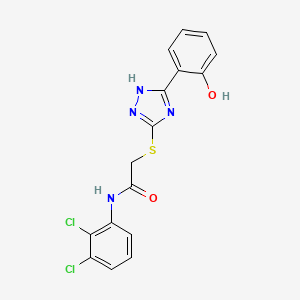
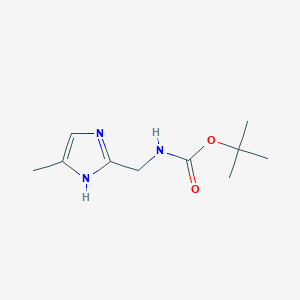
![3-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778046.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11778055.png)
![Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11778057.png)
